molecular formula C10H7ClFN B13194255 1-Chloro-8-fluoro-3-methylisoquinoline

1-Chloro-8-fluoro-3-methylisoquinoline

Cat. No.: B13194255
M. Wt: 195.62 g/mol
InChI Key: LLGOZSNNQZKRFG-UHFFFAOYSA-N
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Description

1-Chloro-8-fluoro-3-methylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly used in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the isoquinoline structure can significantly enhance its chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Chloro-8-fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor molecule that contains the necessary functional groups. For instance, starting with a fluorinated benzene ring, the introduction of a chlorine atom can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions. Industrial production methods often utilize catalytic processes to improve yield and efficiency .

Chemical Reactions Analysis

1-Chloro-8-fluoro-3-methylisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-8-fluoro-3-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis. The presence of chlorine and fluorine atoms can enhance its binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

1-Chloro-8-fluoro-3-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:

    1-Chloro-8-fluoroisoquinoline: Lacks the methyl group but shares similar reactivity.

    3-Methylisoquinoline: Lacks the halogen atoms but retains the core isoquinoline structure.

    8-Fluoro-3-methylisoquinoline: Lacks the chlorine atom but has similar biological properties.

The uniqueness of this compound lies in the combined presence of chlorine, fluorine, and methyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

1-chloro-8-fluoro-3-methylisoquinoline

InChI

InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)10(11)13-6/h2-5H,1H3

InChI Key

LLGOZSNNQZKRFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)F)C(=N1)Cl

Origin of Product

United States

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